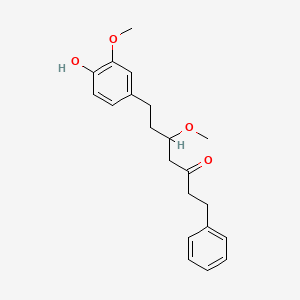

7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

CAS No.: 83161-95-9

Cat. No.: VC13352754

Molecular Formula: C21H26O4

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83161-95-9 |

|---|---|

| Molecular Formula | C21H26O4 |

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one |

| Standard InChI | InChI=1S/C21H26O4/c1-24-19(12-9-17-10-13-20(23)21(14-17)25-2)15-18(22)11-8-16-6-4-3-5-7-16/h3-7,10,13-14,19,23H,8-9,11-12,15H2,1-2H3 |

| Standard InChI Key | XYIISUAVSYEQLI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)OC)O |

| Canonical SMILES | COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)OC)O |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Configuration

The compound’s IUPAC name, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, denotes the following features:

-

A heptan-3-one backbone (7-carbon chain with a ketone at position 3).

-

A phenyl group at position 1.

-

A 4-hydroxy-3-methoxyphenyl substituent at position 7.

-

A methoxy group at position 5.

Notably, this structure differs from documented analogs such as 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one (CAS 79559-61-8) by the substitution of a hydroxyl group with methoxy at position 5 .

Comparative Analysis of Analogous Structures

The following table highlights key differences between the query compound and its closest analogs:

The presence of a methoxy group at position 5 in the query compound may alter its polarity, metabolic stability, and receptor-binding affinity compared to hydroxyl-bearing analogs .

Natural Occurrence and Biosynthetic Pathways

Biosynthetic Origins

Diarylheptanoids derive from phenylpropanoid and polyketide pathways:

-

Phenylpropanoid pathway: Generates the 4-hydroxy-3-methoxyphenyl (guaiacyl) unit via ferulic acid.

-

Polyketide chain elongation: A heptaketide intermediate undergoes cyclization and substitution to form the heptanone backbone.

-

Post-modifications: Hydroxylation, methylation, and ketone reduction introduce functional groups.

The methoxy group at position 5 in the query compound likely arises from enzymatic methylation of a hydroxyl precursor, a common modification in plant secondary metabolism .

Synthesis and Structural Characterization

Synthetic Routes

While no synthesis has been reported for the query compound, analogous diarylheptanoids are typically synthesized via:

-

Aldol condensation: Between appropriate benzaldehyde and ketone precursors.

-

Grignard reactions: To introduce aryl groups to the heptanone chain.

-

Selective protection/deprotection: For installing hydroxyl and methoxy groups .

Challenges in Synthesis

-

Regioselectivity: Ensuring correct placement of methoxy and hydroxy groups.

-

Stereocontrol: For enantiomeric forms, chiral auxiliaries or asymmetric catalysis may be required.

Spectroscopic Data (Inferred from Analogs)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume